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Abstract

(4-Chlorophenyl)(piperazin-1-yl)methanone is a chemical entity featuring a 4-chlorophenyl
group linked to a piperazine ring via a ketone. This structure represents a key pharmacophore
found in a multitude of biologically active agents, making it a compound of significant interest to
researchers in medicinal chemistry and drug development. The piperazine ring often imparts
favorable pharmacokinetic properties, such as improved solubility and the ability to cross the
blood-brain barrier, while the substituted phenyl ring is crucial for target binding and modulating
activity. This guide provides a comprehensive overview of the molecule's fundamental
properties, a detailed protocol for its synthesis, robust methods for its analytical
characterization, and insights into its relevance within the broader context of drug discovery.
The methodologies described herein are designed to be self-validating, ensuring scientific rigor
and reproducibility for professionals in the field.

Compound Identification and Physicochemical
Properties
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A precise understanding of a compound's fundamental properties is the bedrock of all
subsequent research. The key identifiers and physicochemical characteristics of (4-
Chlorophenyl)(piperazin-1-yl)methanone are summarized below.

Property Value Source

(4-Chlorophenyl)(piperazin-1-

Chemical Name yhmethanone [1]
Molecular Formula C11H13CIN20 [1]
Molecular Weight 224.69 g/mol [1]
CAS Number 54042-47-6 [1]

Synthesis and Mechanistic Rationale

The synthesis of (4-Chlorophenyl)(piperazin-1-yl)methanone is most effectively achieved via
a nucleophilic acyl substitution reaction. This approach involves the N-acylation of piperazine
with 4-chlorobenzoyl chloride.

Mechanistic Insights

The reaction proceeds by the nucleophilic attack of one of the secondary amine nitrogens of
the piperazine ring on the electrophilic carbonyl carbon of 4-chlorobenzoyl chloride. The
chloride ion is an excellent leaving group, facilitating the formation of the amide bond. A critical
consideration in this synthesis is the stoichiometry of the reactants. A large excess of
piperazine is employed to statistically favor mono-acylation and minimize the formation of the
bis-acylated byproduct, where a second molecule of 4-chlorobenzoyl chloride reacts with the
remaining N-H of the product.

Furthermore, the reaction generates hydrochloric acid (HCI) as a byproduct. This acid can
protonate the basic nitrogen atoms of the piperazine starting material, rendering them non-
nucleophilic and halting the reaction. To counteract this, a non-nucleophilic base, such as
triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is incorporated to neutralize the HCI
as it is formed, thereby ensuring the reaction proceeds to completion.[2] The reaction is
typically initiated at a low temperature (0 °C) to control the high reactivity of the acyl chloride
and then allowed to warm to room temperature.[2]
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Visualized Synthetic Workflow
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Caption: Workflow for the synthesis of (4-Chlorophenyl)(piperazin-1-yl)methanone.

Detailed Experimental Protocol

o Reactor Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a

dropping funnel, and a nitrogen inlet, dissolve piperazine (5.0 equivalents) in anhydrous

dichloromethane (DCM).

« Inert Atmosphere: Purge the system with dry nitrogen gas.

» Base Addition: Add triethylamine (1.5 equivalents) to the solution. Cool the mixture to 0 °C

using an ice-water bath.
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e Acyl Chloride Addition: Dissolve 4-chlorobenzoyl chloride (1.0 equivalent) in anhydrous DCM
and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred
piperazine solution over 30 minutes, maintaining the temperature at 0 °C.

o Reaction Progression: After the addition is complete, allow the reaction mixture to slowly
warm to room temperature and stir for 12-18 hours.

o Reaction Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC)
until the starting material (4-chlorobenzoyl chloride) is fully consumed.

o Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a
separatory funnel. Wash the organic layer sequentially with a saturated aqueous sodium
bicarbonate solution and then with brine.[2]

e Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter the
solution, and concentrate it under reduced pressure to yield the crude product.

« Purification: Purify the crude product by column chromatography on silica gel, using a mobile
phase gradient (e.g., ethyl acetate in hexanes) to afford the pure (4-Chlorophenyl)
(piperazin-1-yl)methanone.

Analytical Characterization: A Self-Validating
System

To ensure the identity and purity of the synthesized compound, a multi-technique analytical
approach is required. Each technique provides orthogonal data, creating a self-validating
system for structural confirmation.

Core Analytical Techniques

¢ Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR are indispensable for
elucidating the molecular structure. *H NMR will confirm the presence and connectivity of
protons, showing characteristic signals for the aromatic protons on the chlorophenyl ring and
the methylene protons of the piperazine ring. 3C NMR will verify the number of unique
carbon environments, including the carbonyl carbon.[3]
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e Mass Spectrometry (MS): Liquid Chromatography-Mass Spectrometry (LC-MS) is used to
confirm the molecular weight of the compound and assess its purity. In positive electrospray
ionization (ESI+) mode, the compound is expected to be detected as the protonated
molecule [M+H]*.[4] The high resolution of modern mass spectrometers allows for the
determination of the elemental composition.

« Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups
present in the molecule. A strong absorption band in the region of 1630-1680 cm~1 is
indicative of the C=0 (amide) carbonyl stretch.[3]

Standard Protocol for LC-MS Analysis

o Sample Preparation: Prepare a 1 mg/mL stock solution of the purified compound in
methanol. Dilute this stock solution to a final concentration of 1-10 pg/mL using the initial
mobile phase composition.

o Chromatographic Conditions:

o

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 um).
o Mobile Phase A: Water with 0.1% formic acid (aids in protonation).
o Mobile Phase B: Acetonitrile with 0.1% formic acid.

o Gradient: A typical gradient would run from 5% B to 95% B over several minutes to ensure
separation from any residual impurities.

o Flow Rate: 0.3 mL/min.
o Column Temperature: 30 °C.[4]
e Mass Spectrometer Conditions:
o lonization Mode: Positive Electrospray lonization (ESI+).

o Scan Range: m/z 100-500.
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o Data Interpretation: Confirm the presence of a peak at the expected retention time
corresponding to the [M+H]* ion for (4-Chlorophenyl)(piperazin-1-yl)methanone. The
purity can be estimated from the peak area of the main compound relative to the total ion
chromatogram.

Relevance in Medicinal Chemistry and Drug
Development

The (4-Chlorophenyl)(piperazin-1-yl)methanone scaffold is of high interest in drug discovery
due to the established pharmacological importance of its constituent parts.[5]

The Role of the Piperazine and Chlorophenyl Moieties

» Piperazine Ring: This heterocyclic motif is a privileged scaffold in medicinal chemistry. Its two
nitrogen atoms can be functionalized to modulate potency, selectivity, and physicochemical
properties. The basicity of the piperazine ring often improves aqueous solubility and allows
for salt formation, which is beneficial for drug formulation. It is a common component in
drugs targeting the central nervous system (CNS).[6]

e 4-Chlorophenyl Group: The chloro-substitution on the phenyl ring significantly influences the
molecule's electronic properties and lipophilicity. This substitution can enhance binding
affinity to target proteins through halogen bonding and hydrophobic interactions. It is a
common feature in many kinase inhibitors and receptor modulators.

Potential Therapeutic Applications

Derivatives built upon this core structure have been investigated for a wide range of biological
activities. The combination of a piperazine ring and a substituted phenyl group is a hallmark of
compounds designed to interact with G-protein coupled receptors (GPCRs), ion channels, and
kinases. For instance, many antipsychotic and antidepressant drugs contain the arylpiperazine
moiety. Furthermore, this scaffold is explored in oncology for the development of targeted
therapies.[6][7]

Conceptual Role in Drug Design
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Caption: The role of the core scaffold in linking chemical properties to biological targets.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. (4-CHLOROPHENYL)(PIPERAZIN-1-YL) METHANONE [infochems.co.kr]
¢ 2. pdf.benchchem.com [pdf.benchchem.com]

¢ 3. mdpi.com [mdpi.com]

¢ 4. pdf.benchchem.com [pdf.benchchem.com]

o 5. researchgate.net [researchgate.net]

¢ 6. (4-(3-Chlorophenyl)piperazin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone (496776-17-
1) for sale [vulcanchem.com]

e 7. pdf.oenchchem.com [pdf.benchchem.com]

¢ To cite this document: BenchChem. [(4-Chlorophenyl)(piperazin-1-YL)methanone molecular
weight and formula]. BenchChem, [2026]. [Online PDF]. Available at:

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b1598735?utm_src=pdf-body-img
https://www.benchchem.com/product/b1598735?utm_src=pdf-custom-synthesis
http://www.infochems.co.kr/chemdb/product_content.asp?product_id=133851
https://pdf.benchchem.com/40/Technical_Support_Center_Synthesis_of_4_Chlorophenyl_4_8_nitroquinolin_5_yl_piperazin_1_yl_methanone.pdf
https://www.mdpi.com/1422-8599/2025/4/M2097
https://pdf.benchchem.com/40/Technical_Support_Center_LC_MS_Analysis_of_4_Chlorophenyl_4_8_nitroquinolin_5_yl_piperazin_1_yl_methanone.pdf
https://www.researchgate.net/publication/398285056_1-4-4-Chlorophenylpiperazin-1-yl-2-4-phenyl-4H-124-triazol-3-ylsulfanylethan-1-one
https://www.vulcanchem.com/product/vc4900092
https://www.vulcanchem.com/product/vc4900092
https://pdf.benchchem.com/40/A_Technical_Guide_to_the_Synthesis_of_4_Chlorophenyl_4_8_nitroquinolin_5_yl_piperazin_1_yl_methanone.pdf
https://www.benchchem.com/product/b1598735#4-chlorophenyl-piperazin-1-yl-methanone-molecular-weight-and-formula
https://www.benchchem.com/product/b1598735#4-chlorophenyl-piperazin-1-yl-methanone-molecular-weight-and-formula
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1598735?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

[https://www.benchchem.com/product/b1598735#4-chlorophenyl-piperazin-1-yl-methanone-
molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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